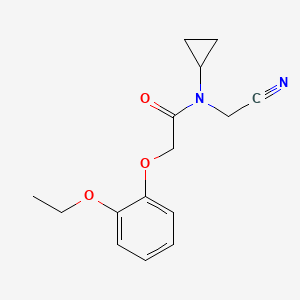![molecular formula C9H14O2S B2427191 (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2460740-30-9](/img/structure/B2427191.png)
(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-3-Thiabicyclo[331]nonane-7-carboxylic acid is a unique organic compound characterized by its bicyclic structure containing a sulfur atom
Mechanism of Action
Target of Action
The primary targets of the compound “(1S,5R)-3-Thiabicyclo[33The compound belongs to the class of bicyclo[3.3.1]nonanes, which have been found to exhibit diverse biological activities . .
Mode of Action
It is known that many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities
Biochemical Pathways
Bicyclo[3.3.1]nonane derivatives have been found to have diverse biological activities, suggesting that they may interact with a variety of biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic core. Subsequent functionalization steps introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane Derivatives: These compounds share the bicyclic framework but differ in functional groups.
Thiophene Derivatives: Contain a sulfur atom in a five-membered ring, offering different chemical properties and applications
Uniqueness: (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to its specific bicyclic structure combined with a sulfur atom and a carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(1S,5R)-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c10-9(11)8-2-6-1-7(3-8)5-12-4-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWIFYJHSBEVNM-DHBOJHSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CSC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1CSC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
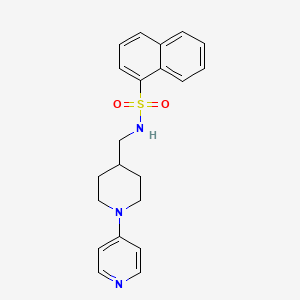
![(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid](/img/structure/B2427110.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2427111.png)
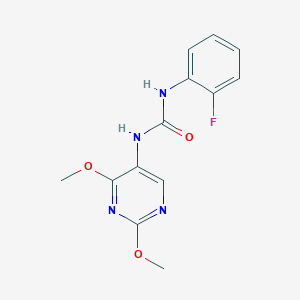
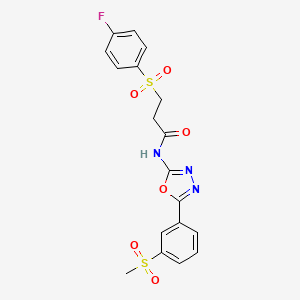
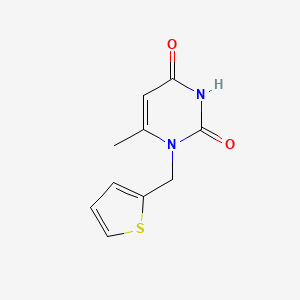
![N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2427118.png)
![4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2427119.png)

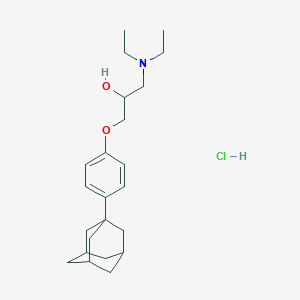

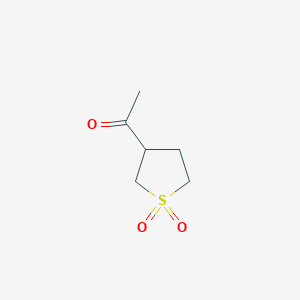
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2427128.png)
